molecular formula C16H22N2O4 B3234269 [3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353966-86-5

[3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

Cat. No.: B3234269
CAS No.: 1353966-86-5
M. Wt: 306.36 g/mol
InChI Key: GMCJAJRDQGANJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine-based compound featuring a benzyloxycarbonyl (Cbz) protected amino-methyl group at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. This structure combines a rigid heterocyclic scaffold with a polar carboxylic acid group, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrophilic interactions .

Properties

IUPAC Name

2-[3-(phenylmethoxycarbonylaminomethyl)piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-15(20)11-18-8-4-7-14(10-18)9-17-16(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCJAJRDQGANJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159592
Record name 1-Piperidineacetic acid, 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-86-5
Record name 1-Piperidineacetic acid, 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a benzyloxycarbonyl group, and an acetic acid moiety. The structural formula can be represented as follows:

C16H22N2O4\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of [3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxycarbonyl group may facilitate binding to target sites, while the piperidine ring contributes to the compound's stability and reactivity. The acetic acid component can participate in hydrogen bonding, which is crucial for binding interactions in biological systems.

Biological Activity and Therapeutic Applications

Research indicates that derivatives of this compound may exhibit activity against various biological targets, making them candidates for drug development in several fields:

  • Oncology : Compounds with similar piperidine structures have shown promise as inhibitors of cancer cell proliferation.
  • Neurology : Potential applications include modulation of neurotransmitter systems, which could lead to treatments for neurological disorders.
  • Infectious Diseases : Some studies suggest that piperidine derivatives may possess antiviral properties, particularly against RNA viruses.

Case Studies

  • Antiviral Activity : A study on related piperidine compounds revealed modest inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting potential for further optimization in antiviral drug development .
  • Enzyme Inhibition : Research has demonstrated that certain piperidine derivatives can inhibit specific enzymes involved in cancer progression, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of [3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid can be compared with other piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
[4-(Methoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acidSimilar piperidine coreModerate anti-cancer activity
[4-(Ethoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acidEthoxy group additionPotential neuroprotective effects
[4-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acidBenzyloxycarbonyl enhances stabilityPromising antiviral properties against RNA viruses

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-acetic acid derivatives. Structural analogs differ primarily in substituents on the piperidine ring, which influence physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperidine-Acetic Acid Derivatives

Compound Name Key Substituent(s) Molecular Weight (g/mol) Biological Activity/Use Safety Profile (GHS Classification)
[3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid Cbz-protected amino-methyl ~348–360* Research use (potential enzyme/receptor targeting) Not explicitly reported; assumed similar to analogs
{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Cyclopropyl-Cbz-amino-methyl ~374* Laboratory chemical (structural studies) Limited data; likely H302, H315, H319
{3-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Isopropyl-Cbz-amino-methyl 348.44 Lab use (synthetic intermediate) Not reported; may share acute toxicity risks
[(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid Benzimidazole substituent ~420* COX-2 selective anti-inflammatory activity Non-cytotoxic in vitro; safe in rodent models
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid Azetidine-carboxylic acid ~320* Chemical manufacturing H302 (oral toxicity), H315, H319, H335

*Estimated based on structural analogs.

Key Differences and Implications

The benzimidazole-containing analog () demonstrates COX-2 selectivity and anti-inflammatory effects, suggesting that electron-rich aromatic substituents may improve target binding . In contrast, the Cbz group in the target compound may prioritize protease resistance over direct receptor interactions.

Physicochemical Properties Molecular Weight and Solubility: The target compound (~348–360 g/mol) is lighter than the benzimidazole derivative (~420 g/mol), which could improve solubility and bioavailability .

Safety Profiles Piperidine derivatives with unprotected amines (e.g., 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid) exhibit acute oral toxicity (H302) and irritancy (H315, H319) . The Cbz group in the target compound may mitigate reactivity, though formal toxicity data are lacking.

Synthetic and Handling Considerations

  • Cbz-protected derivatives (e.g., target compound and analogs in –10) require storage at 2–8°C to prevent decomposition .
  • Compounds with free carboxylic acids (e.g., target compound) may require pH-adjusted buffers for solubility, as seen in ’s assay protocol (pH 6.5 ammonium acetate buffer) .

Q & A

Q. Q1. What are the standard synthetic routes for [3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

  • Functionalization : Introduction of the benzyloxycarbonyl (Cbz) group via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Methylamino addition : Alkylation or reductive amination to introduce the methylamino group at the piperidine-3 position .
  • Acetic acid conjugation : Coupling with bromoacetic acid or via nucleophilic substitution .
    Characterization :
  • HPLC monitors reaction progress and purity (>95% purity required for pharmacological studies).
  • NMR (¹H/¹³C) confirms structural integrity, focusing on the Cbz group (δ 7.2–7.4 ppm for aromatic protons) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂) .

Structural Analysis and Stereochemical Considerations

Q. Q2. How do spectroscopic and computational methods resolve stereochemical ambiguities in this compound?

  • Chiral HPLC separates enantiomers, with retention times compared to standards to confirm the (S)- or (R)-configuration .
  • Circular Dichroism (CD) : Detects optical activity, correlating with the absolute configuration of the chiral center .
  • DFT Calculations : Predict energy-minimized conformers and compare computed vs. experimental IR/NMR spectra to validate stereochemistry .

Mechanistic Hypotheses in Biological Systems

Q. Q3. What molecular targets are hypothesized for this compound, and how are binding affinities quantified?

  • Receptor profiling : Structural analogs show affinity for neurotransmitter receptors (e.g., serotonin 5-HT₃ or dopamine D₂) via hydrogen bonding and hydrophobic interactions with the piperidine ring .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd values in µM range) .
  • Cellular assays : cAMP or calcium flux assays quantify functional activity (e.g., EC₅₀ for receptor activation/inhibition) .

Advanced Pharmacological Profiling

Q. Q. Q4. How do researchers address contradictory data in this compound’s in vitro vs. in vivo efficacy?

Parameter In Vitro Findings**In Vivo Observations**Resolution Strategy**
Bioavailability High membrane permeability (PAMPA)Low plasma concentrationProdrug modification (e.g., esterification)
Metabolic Stability Stable in liver microsomesRapid clearance in rodentsCYP450 inhibition assays + metabolite ID via LC-MS
Target Engagement Strong receptor binding (SPR)Weak therapeutic effectPharmacodynamic (PD) markers (e.g., neurotransmitter levels)

Data Contradictions in Physicochemical Properties

Q. Q5. How are discrepancies in logP and solubility measurements reconciled?

  • logP variability : Shake-flask vs. HPLC-derived logP values arise from ionization (pKa ~3.5 for acetic acid moiety). Use pH-adjusted buffers for consistency .
  • Solubility : Poor aqueous solubility (<1 mg/mL) may require co-solvents (e.g., DMSO/PEG) or salt formation (e.g., sodium or hydrochloride salts) .

Computational Modeling for Target Prediction

Q. Q. Q6. What in silico strategies predict off-target effects or toxicity?

  • Molecular docking : Screens against Tox21 database to identify potential off-target binding (e.g., hERG channel inhibition) .
  • QSAR models : Predict ADMET properties using descriptors like polar surface area (PSA >80 Ų indicates poor blood-brain barrier penetration) .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories to prioritize high-affinity targets .

Safety and Handling Protocols

Q. Q7. What precautions are critical for handling this compound in lab settings?

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (GHS Category 2B for irritation) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols (LD₅₀ >2000 mg/kg in rats) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Future Research Directions

Q. Q8. What gaps exist in understanding this compound’s structure-activity relationships (SAR)?

  • Unresolved SAR : Impact of Cbz group substitution (e.g., fluorobenzyl vs. benzyl) on receptor selectivity .
  • Advanced delivery systems : Nanoformulations (e.g., liposomes) to enhance brain penetration for neurological applications .
  • Metabolite profiling : Identify active/toxic metabolites using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[3-(Benzyloxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.